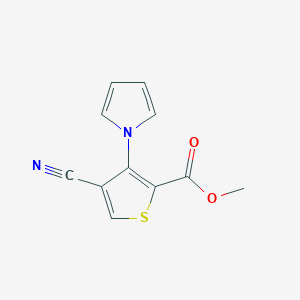

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a cyano group, a pyrrole moiety, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes, acylated thiophenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest possible activity against various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells. The presence of the thiophene and pyrrole moieties can enhance biological activity due to their ability to interact with cellular targets.

- Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial activity. This compound may also demonstrate such properties, making it a candidate for developing new antimicrobial agents.

- Dipeptidyl Peptidase IV Inhibitors : Compounds related to this structure have been explored for inhibiting dipeptidyl peptidase IV, an enzyme implicated in type II diabetes management. This application highlights the compound's potential in metabolic disease treatment.

Materials Science Applications

In materials science, this compound shows promise in organic electronics:

- Organic Photovoltaics : The compound can be utilized as a building block in the synthesis of organic photovoltaic materials. Its electronic properties might enhance charge transport and light absorption in solar cells.

- Conductive Polymers : The incorporation of this compound into conductive polymers can improve their electrical conductivity and stability, making them suitable for applications in flexible electronics.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Heterocycles : The compound can be employed to synthesize various heterocyclic compounds through cyclization reactions, broadening the scope of available chemical entities for research and development.

- Functionalization Reactions : Its reactive cyano and carboxylate groups allow for further functionalization, enabling the creation of more complex molecules with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that derivatives of methyl 4-cyano compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic uses in oncology.

Case Study 2: Organic Photovoltaics

Researchers synthesized a polymer incorporating this compound, which showed enhanced efficiency in organic solar cells compared to traditional materials. The study highlighted improvements in power conversion efficiency due to better charge transport properties.

Wirkmechanismus

The mechanism of action of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and pyrrole groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-sulfonate: Similar structure but with a sulfonate group instead of an ester.

Uniqueness: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and pyrrole groups enhances its versatility in synthetic and medicinal chemistry applications.

Biologische Aktivität

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS No. 175201-81-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂S |

| Molecular Weight | 232.26 g/mol |

| Melting Point | 87 °C |

| Boiling Point | 426 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

| Flash Point | 211.4 °C |

These properties indicate a stable compound with potential applications in various fields, including pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group in this compound may enhance its interaction with microbial targets.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some derivatives cause apoptosis in cancer cells, leading to reduced tumor growth.

- Antioxidant Properties : The presence of thiophene rings may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies

A notable case study investigated the effects of pyrrole-based compounds on various cancer cell lines, revealing significant growth inhibition and apoptosis induction . The study measured IC₅₀ values for different derivatives, indicating that structural modifications could enhance anticancer activity.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPSHGYRWWQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381015 | |

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-81-7 | |

| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.